H-TYR-TRP-OH
Overview
Description
H-TYR-TRP-OH is a dipeptide composed of the amino acids tyrosine and tryptophan. These aromatic amino acids are essential in various biological processes, including protein synthesis and signal transduction. The combination of tyrosine and tryptophan in a single molecule creates unique properties that are of significant interest in scientific research.
Scientific Research Applications
H-TYR-TRP-OH has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Tyrosyl-tryptophan is a dipeptide composed of two amino acids, tyrosine and tryptophan . The primary targets of Tyrosyl-tryptophan are likely to be enzymes involved in the metabolism of these two amino acids. For instance, enzymes such as phenylalanine hydroxylase, which is involved in the conversion of phenylalanine to tyrosine , and tryptophan hydroxylase, which converts tryptophan into 5-hydroxy-L-tryptophan , could be potential targets.
Mode of Action
The interaction of Tyrosyl-tryptophan with its targets could result in changes in the metabolic pathways of tyrosine and tryptophan. For example, the presence of Tyrosyl-tryptophan could potentially affect the rate of conversion of phenylalanine to tyrosine, or tryptophan to 5-hydroxy-L-tryptophan . .
Biochemical Pathways
Tyrosyl-tryptophan, being composed of tyrosine and tryptophan, is likely involved in the metabolic pathways of these two amino acids. Tyrosine is involved in several biochemical pathways, including the formation of dopamine, norepinephrine, and epinephrine . Tryptophan, on the other hand, is involved in the production of serotonin and melatonin . Therefore, Tyrosyl-tryptophan could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its metabolism would likely involve the breakdown into its constituent amino acids, tyrosine and tryptophan, which would then be further metabolized through their respective pathways .
Result of Action
The molecular and cellular effects of Tyrosyl-tryptophan’s action would likely be related to the functions of tyrosine and tryptophan. For instance, tyrosine is a precursor to several neurotransmitters, so Tyrosyl-tryptophan could potentially influence neurotransmission . Similarly, tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation, so Tyrosyl-tryptophan could potentially have effects on mood .
Action Environment
The action, efficacy, and stability of Tyrosyl-tryptophan could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the dipeptide. Additionally, factors such as temperature and the presence of other molecules could influence the rate at which Tyrosyl-tryptophan is metabolized. The gut microbiota could also play a role in the metabolism of Tyrosyl-tryptophan, as certain microbes are known to metabolize dietary amino acids .
Future Directions
Biochemical Analysis
Biochemical Properties
Tyrosyl-tryptophan interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of cyclized alkaloid natural products . It also interacts with other amino acid residues that contribute to physiological processes .
Cellular Effects
Tyrosyl-tryptophan influences various types of cells and cellular processes. It is involved in protein phase separation, a process where proteins separate from the surrounding solution to form distinct liquid or gel phases . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tyrosyl-tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms a bond (called cation–π interaction) with positively charged molecules .
Dosage Effects in Animal Models
The effects of Tyrosyl-tryptophan vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tyrosyl-tryptophan is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels . For example, it is involved in the shikimate pathway and the tryptophan pathway .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-tryptophan typically involves the coupling of tyrosine and tryptophan residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of tyrosyl-tryptophan may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the dipeptide. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: H-TYR-TRP-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms of tyrosyl-tryptophan back to their original state.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Reagents like nitrating agents and halogens can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can introduce various functional groups onto the aromatic rings .
Comparison with Similar Compounds
Tyrosine: An aromatic amino acid involved in protein synthesis and signal transduction.
Tryptophan: Another aromatic amino acid that serves as a precursor for serotonin and melatonin.
Phenylalanine: An aromatic amino acid similar to tyrosine but lacks the hydroxyl group on the aromatic ring.
Uniqueness: H-TYR-TRP-OH is unique due to the combination of tyrosine and tryptophan in a single molecule. This combination allows it to participate in both PCET and ET reactions, making it a valuable tool in studying these processes . Additionally, the presence of both aromatic rings provides unique spectroscopic properties that can be exploited in various research applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPMAOOKQJYIP-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tyrosyl-tryptophan is a dipeptide composed of the amino acids tyrosine and tryptophan. While not extensively studied as an independent molecule, its presence as a biomarker in children exposed to secondhand smoke has been highlighted []. This suggests a potential role in metabolic pathways affected by xenobiotic exposure. Further research is needed to fully understand its biological functions.
A: Tyrosyl-tryptophan contains tyrosine and tryptophan, both known for their electron transfer capabilities within proteins [, ]. Theoretical studies using methods like UHF/6-31G* and AMI semi-empirical calculations have explored the kinetics and thermodynamics of electron transfer between these amino acids [, ]. These studies provide valuable insights into potential long-range electron transfer mechanisms in peptides and proteins.
A: While specific methods for tyrosyl-tryptophan aren't detailed in the provided research, its identification as a biomarker was achieved through untargeted ultra-high-performance liquid chromatography-mass spectrometry (UPLC(c)-MS/MS) analysis of urine samples []. This suggests that advanced analytical techniques are crucial for studying this dipeptide.
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